
メタンジイルジリジウム(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a zirconium-based compound with unique properties that make it valuable in various scientific and industrial applications.
科学的研究の応用
Methanidylidynezirconium(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging, due to its biocompatibility and stability.
Medicine: Explored for its anti-cancer properties and potential use in cancer treatment.
Industry: Utilized in the production of high-temperature ceramics, coatings, and protective layers due to its exceptional hardness and thermal stability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Methanidylidynezirconium(1+) typically involves high-temperature reactions between zirconium and carbon sources. One common method is the carbothermal reduction of zirconium dioxide (ZrO₂) with carbon at temperatures above 1800°C. This process yields zirconium carbide (ZrC), which can be further processed to obtain Methanidylidynezirconium(1+) .
Industrial Production Methods: In industrial settings, the production of Methanidylidynezirconium(1+) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the controlled deposition of zirconium carbide films on various substrates, making it suitable for applications in coatings and protective layers .
化学反応の分析
Types of Reactions: Methanidylidynezirconium(1+) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Can be reduced to zirconium metal in the presence of strong reducing agents.
Substitution: Participates in substitution reactions with halogens to form zirconium halides.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as calcium or magnesium at high temperatures.
Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium halides (e.g., ZrCl₄, ZrBr₄).
作用機序
The mechanism of action of Methanidylidynezirconium(1+) involves its interaction with molecular targets and pathways. In catalytic applications, it acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and stability allow it to interact with biological molecules, enabling drug delivery and imaging .
類似化合物との比較
Methanidylidynezirconium(1+) can be compared with other zirconium-based compounds, such as:
Zirconium dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium halides (e.g., ZrCl₄, ZrBr₄): Used in catalysis and as precursors for other zirconium compounds.
Uniqueness: Methanidylidynezirconium(1+) is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
12070-14-3 |
|---|---|
分子式 |
CH4Zr |
分子量 |
107.27 g/mol |
IUPAC名 |
methane;zirconium |
InChI |
InChI=1S/CH4.Zr/h1H4; |
InChIキー |
UGHSGZIDZZRZKT-UHFFFAOYSA-N |
SMILES |
[C-]#[Zr+] |
正規SMILES |
C.[Zr] |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



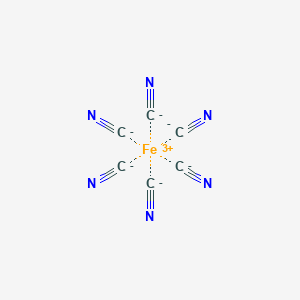
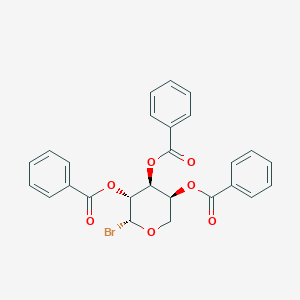

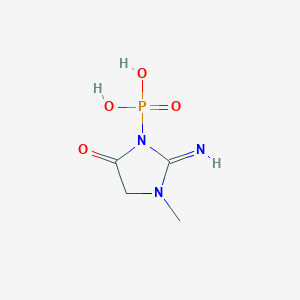
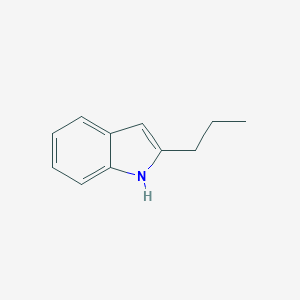
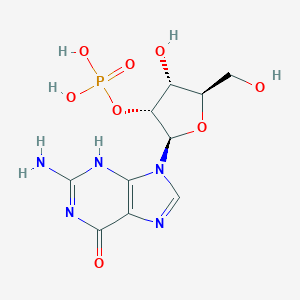
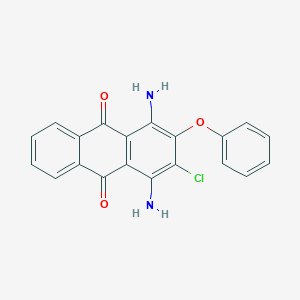
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)


![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
